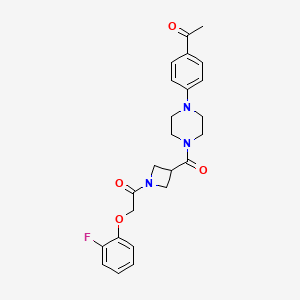![molecular formula C8H13BClNO2 B2384762 [4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride CAS No. 2377608-10-9](/img/structure/B2384762.png)
[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride” is a chemical compound with the molecular formula C8H13BClNO2 . It is a pale yellow powder and is considered a salt form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.NCC1=CC=C (C=C1)B (O)O . The InChI key for this compound is HUZNRXFJHYNUMV-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a pale yellow powder with a molecular weight of 201.46 g/mol . .科学的研究の応用
Suzuki–Miyaura Coupling
“[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride” is a type of boron reagent that is used in Suzuki–Miyaura coupling . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. It is favored due to its mild and functional group tolerant reaction conditions, along with the stability and environmental benignity of the organoboron reagent .
Preparation of Modified Reduced Graphene Composite Material
This compound can be used to prepare a modified reduced graphene composite material . This material can be used as a sugar sensor to detect the analyte in fruit juice .
Preparation of Modified Carbon Electrode
“[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride” can be used to prepare a modified carbon electrode . This electrode can be used for the detection of NADH and H2O2 .
Intermediates in Chemical Reactions
This compound is used as intermediates in various chemical reactions . It plays a crucial role in the synthesis of complex molecules in the field of medicinal chemistry .
Catalyst for Amidation and Esterification of Carboxylic Acids
“[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride” can act as an effective catalyst for amidation and esterification of carboxylic acids . This makes it valuable in the synthesis of various organic compounds .
Preparation of Organotrifluoroborate Salts
This compound can be used in the preparation of organotrifluoroborate salts . These salts are used in Suzuki–Miyaura couplings .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound has a molecular weight of 15097 , a density of 1.2±0.1 g/cm3 , and a boiling point of 337.7±44.0 °C . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This is a significant outcome as it enables the synthesis of a wide range of organic compounds .
Action Environment
The action of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .
特性
IUPAC Name |
[4-(aminomethyl)-2-methylphenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4,11-12H,5,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOYEEURZCCMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN)C)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

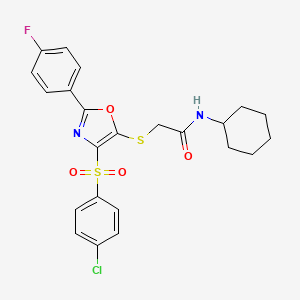
![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2384686.png)

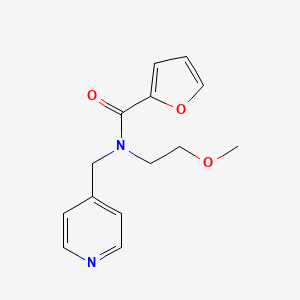
![2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2384690.png)
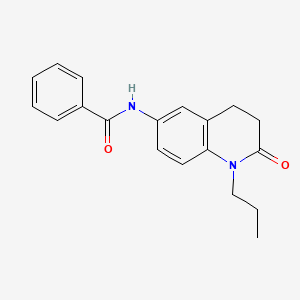

![(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2384694.png)
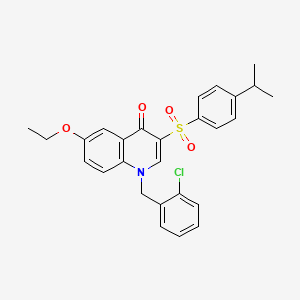
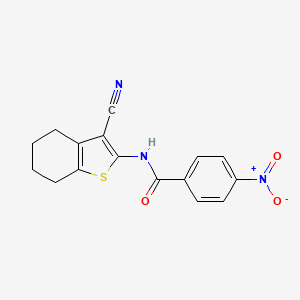
![4-(5-Ethylpyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2384700.png)
